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Compound of Interest

3-Fluoro-2-

Compound Name: (methylthiomethoxy)phenylboronic
acid

CAS No.: 958454-11-0

Cat. No.: B12615025

Get Quote

Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) is a specialized

organoboron building block designed for the synthesis of complex pharmaceutical scaffolds,
particularly fluorinated biaryls and benzoxaboroles.[1][2] Unlike conventional ortho-alkoxy
boronic acids, this compound features a Methylthiomethyl (MTM) ether group at the C2
position.

This guide analyzes the strategic advantage of the MTM protecting group over traditional
alternatives (Methoxy, Benzyl, MOM). While the sulfur moiety presents a challenge for
palladium catalysis, it offers a unique orthogonality: the MTM group is stable to basic cross-
coupling conditions yet cleavable under neutral, oxidative conditions—avoiding the harsh Lewis
acids required for demethylation or the hydrogenation required for debenzylation.
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Property Specification

(3-Fluoro-2-
((methylthio)methoxy)phenyl)boronic acid

Chemical Name

CAS Number 958454-11-0
Molecular Formula CsH10BFO3S
Molecular Weight 232.04 g/mol
Appearance White to off-white solid

N Soluble in DMSO, MeOH, CH2zClz; sparingly
Solubility ]

soluble in water

Purity Standard >97% (HPLC), confirmed by *H-NMR

Comparative Performance Analysis: Protecting
Group Strategy

In the design of ortho-substituted biaryls, the choice of the phenol protecting group is critical.
The table below compares the MTM-protected standard against common alternatives in the
context of Suzuki-Miyaura coupling and subsequent deprotection.

Table 1: Performance Matrix of ortho-Protected
Phenylboronic Acids
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Feature

MTM Ether
(This Product)

Methoxy (-
OMe)

Benzyl (-OBnN)

MOM Ether (-
OMOM)

Suzuki Coupling
Yield

Good (75-85%)*

Excellent (>90%)

Good (80-90%)

Good (80-90%)

High (Stable to

Moderate (Acid

Base Stability High High -
K2COs, CsF) sensitive)
Requires Robust
Catalyst Ligands (Sulfur Universal Universal Universal
Compatibility can coordinate Compatibility Compatibility Compatibility
Pd)
) Reductive:
_ Neutral/Mild: Harsh: BBrs or o
Deprotection H2/Pd-C Acidic: HCl or
N Ag(l), Hg(ll), or AICIs (Strong )
Condition ) ] ) (Incompatible TFA
Mel/Hydrolysis Lewis Acid) )
with alkenes)
Cleavable in
Low
presence of ]
) (Demethylation Low (Affects
Orthogonality esters, alkenes, Moderate

& acid-labile

groups

affects many

groups)

reducible groups)

*Note: Yields depend on catalyst loading. MTM substrates require electron-rich bulky

phosphines (e.g., SPhos, XPhos) to prevent catalyst poisoning by the thioether sulfur.

Strategic Decision Pathway

The following diagram illustrates the logical flow for selecting the MTM-protected boronic acid

over alternatives, based on downstream synthetic requirements.
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Target: 3-Fluoro-2-hydroxy-biaryl Scaffold

Are acid-sensitive groups present?
(e.g., Acetals, Boc)

Are reducible groups present? Use Methoxy (-OMe)
(e.g., Alkenes, Alkynes, Nitro) (Requires BBr3 deprotection)

Yes (Critical Path)

Use Benzyl (-OBn) SELECT MTM (-OCH2SMe)
(Requires H2/Pd deprotection) (Neutral Ag+ cleavage)

I
IAlternative if sulfur
: poisons catalyst

v

Use MOM (-OMOM)
(Requires Acid deprotection)

Figure 1: Decision matrix for selecting MTM-protected boronic acids based on substrate sensitivity.

Click to download full resolution via product page

Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling

Objective: Mitigate sulfur coordination to Palladium using a high-activity catalyst system.
Reagents:

¢ 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.0 equiv)

¢ Aryl Bromide/lodide partner (1.0 equiv)[3]

¢ Catalyst: Pd(OAC)2 (2-5 mol%) + SPhos (4-10 mol%)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12615025/docs?utm_src=pdf-body-img#reference-standard-guide-3-fluoro-2-methylthiomethoxy-phenylboronic-acid
https://www.benchchem.com/product/b12615025/docs?utm_src=pdf-body#reference-standard-guide-3-fluoro-2-methylthiomethoxy-phenylboronic-acid
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12615025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

o Rationale: SPhos is bulky and electron-rich, preventing the thioether sulfur from displacing
the ligand on the Pd center [1].

e Base: KsPOa4 (2.0 equiv)
e Solvent: Toluene/Water (10:1) or Dioxane/Water.

Procedure:

Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)z, SPhos, and KsPOa.

Evacuate and backfill with Argon (3 cycles). Strict anaerobic conditions are vital.

Add degassed solvent.

Heat to 80-100°C for 4-12 hours. Monitor by HPLC/LC-MS.

Workup: The MTM group remains intact. Filter through Celite to remove Pd residues (sulfur
species may precipitate Pd black).

Protocol B: Neutral Deprotection of MTM Group

Objective: Reveal the phenol without using acid, base, or hydrogenolysis.
Reagents:

o MTM-protected biaryl intermediate

 Silver Nitrate (AgNO3) (3-4 equiv) or Mercury(ll) Chloride (HgClz) (Caution: Toxic)
e Solvent: Acetone/Water (4:1)

Procedure:

» Dissolve the intermediate in Acetone/Water.

e Add AgNOs and stir at ambient temperature.

e Mechanism: The Ag* coordinates to the sulfur, activating the C-S bond for hydrolysis.
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» Reaction typically completes in 1-4 hours.

o Workup: Filter off the silver mercaptide precipitate. Extract the free phenol.

Analytical Verification (Self-Validating System)

To ensure the integrity of the reference standard, utilize the following characteristic signals.

Technique Characteristic Signal Diagnostic Interpretation
1H-NMR (DMSO-de) 0 2.1-2.2 ppm (s, 3H) Methyl group of -SCH3
0 5.1-5.2 ppm (s, 2H) Methylene bridge (-OCH2S-)

Boronic acid hydroxyls (-
0 8.0-8.2 ppm (bs, 2H)

B(OH)2)*
Fluorine at C3 position
BF-NMR 0 -130 to -140 ppm )
(coupling to H4/H2)
MTM ether is less polar than
HPLC Retention Time shift the free phenol but more polar

than Benzyl ether.

*Note: Boronic acid protons are broad and concentration-dependent. Conversion to the pinacol
ester is recommended for precise purity quantification if -B(OH)z signals are ambiguous.
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4685-4696. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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